molecular formula C22H21N3O4S2 B2467851 N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111026-34-6

N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2467851
CAS No.: 1111026-34-6
M. Wt: 455.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core fused with a thioxo group at position 1 and a carboxamide substituent at position 3. The methyl group at position 7 may contribute to steric effects and metabolic stability.

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-4-28-13-7-9-17(29-5-2)15(11-13)23-21(27)18-19-24-20(26)14-10-12(3)6-8-16(14)25(19)22(30)31-18/h6-11H,4-5H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSGQJYGPNNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide (CAS Number: 1111026-34-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex thiazoloquinazoline structure, which is known to exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4S2C_{22}H_{21}N_{3}O_{4}S_{2} with a molecular weight of 455.6 g/mol. The structure includes a thiazole ring fused with a quinazoline moiety, which is often associated with significant biological activity.

PropertyValue
Molecular FormulaC22H21N3O4S2
Molecular Weight455.6 g/mol
CAS Number1111026-34-6

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives synthesized from similar thiazoloquinazoline frameworks have shown significant cytotoxic effects against various cancer cell lines including:

  • Human colorectal carcinoma (HCT-116)
  • Human breast adenocarcinoma (MCF-7)
  • Human liver carcinoma (HepG2)
  • Human lung carcinoma (A549)

In vitro studies using the MTT assay have revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, certain derivatives exhibited IC50 values as low as 6.1 μM against HepG2 cells, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Studies have shown that the compound can significantly increase the percentage of apoptotic cells in treated populations.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound leads to a marked accumulation of cells in the Pre-G1 phase and a decrease in G2/M phase cells.
  • Caspase Activation : Enhanced caspase-3 activity has been observed in treated cancer cells, suggesting that the compound promotes apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Studies : One study reported that thiazoloquinazoline derivatives showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 6 to 10 μM.
  • Enzymatic Assays : Enzymatic assays indicated that these compounds could inhibit key enzymes involved in cancer cell proliferation.
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis with structurally related compounds:

Compound Name / Core Structure Key Substituents/Features Functional Implications Reference
Target Compound Thiazolo[3,4-a]quinazoline; 3-carboxamide (2,5-diethoxyphenyl); 1-thioxo; 7-methyl Enhanced lipophilicity (diethoxy group); Potential sulfur-mediated binding interactions -
4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives Pyrazolo[1,5-a]quinazoline; 3-carboxylic acid Polar carboxylic acid group may reduce cell permeability compared to carboxamide Alexander (1978)
3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine Triazole core; Methoxy and methyl substituents Simplified heterocycle; High solubility due to amine group Selby & Lepone (1984)

Key Observations:

Core Heterocycle Differences: The thiazoloquinazoline core in the target compound incorporates sulfur, which may confer distinct electronic and steric properties compared to Alexander’s pyrazoloquinazoline derivatives . Sulfur’s larger atomic radius and polarizability could enhance binding to hydrophobic enzyme pockets or metal ions in biological targets.

Substituent Effects :

  • The 2,5-diethoxyphenyl group in the target compound likely increases lipophilicity compared to Alexander’s carboxylic acid derivatives, which may improve membrane permeability but reduce aqueous solubility.
  • The 1-thioxo group in the target compound could enhance hydrogen-bonding or tautomeric flexibility relative to oxygen-based analogs.

Research Findings and Hypotheses

  • Bioactivity : While direct data on the target compound is unavailable, structurally related quinazoline derivatives are often explored as kinase inhibitors or antimicrobial agents. The thiazoloquinazoline scaffold may offer improved metabolic stability over pyrazoloquinazoline analogs due to sulfur’s resistance to oxidative degradation.
  • Solubility and Pharmacokinetics : The diethoxyphenyl group could result in higher logP values compared to Alexander’s carboxylic acid derivatives, necessitating formulation strategies to mitigate poor water solubility.
  • Synthetic Feasibility: The use of cyanocarbonimidate-based methods (as in Webb and Labaw’s work ) may streamline the synthesis of the thiazoloquinazoline core, though regioselectivity challenges could arise during cyclization.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for successful formation?

The synthesis typically involves multi-step heterocyclization. A general approach includes:

  • Step 1 : Condensation of thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature .
  • Step 2 : Cyclization via acid-mediated or iodine-assisted reactions. For example, concentrated H₂SO₄ can promote cyclization of intermediates over 24 hours at ambient temperature, yielding the thiazoloquinazoline core .
  • Key parameters : Solvent choice (DMF or acetonitrile), reaction time (1–24 hours), and stoichiometric control of reagents (1.1–1.2 equivalents of alkyl halides).

Q. How is structural characterization performed, and which spectroscopic techniques are most reliable?

A combination of methods is essential:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, downfield shifts near δ 10 ppm indicate NH groups in thioamide moieties .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C=S at ~1100 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry. SHELX programs are widely used for refinement .
  • Mass spectrometry (FAB or ESI) : Validates molecular weight via [M+H]+ peaks .

Advanced Research Questions

Q. How can cyclization steps during synthesis be optimized to improve yields and purity?

Cyclization efficiency depends on:

  • Acid strength : Concentrated H₂SO₄ vs. milder acids (e.g., AcOH). H₂SO₄ achieves >95% yield but may require neutralization with ice-water to isolate precipitates .
  • Catalysts : Iodine and triethylamine accelerate sulfur elimination in thiadiazole-to-thiazole conversions .
  • Temperature control : Reflux in acetonitrile (1–3 minutes) minimizes side reactions during intermediate formation . Example optimization table :
ConditionYield (%)Purity (HPLC)
H₂SO₄, 24h, 25°C97.499%
AcOH, 12h, 80°C72.185%

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) during structure validation?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Dynamic NMR : Variable-temperature studies can detect tautomeric equilibria (e.g., thione-thiol shifts) .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate conformers .
  • Multi-technique validation : Use X-ray to resolve ambiguous NOE correlations or coupling constants in NMR .

Q. How can molecular docking predict biological targets, and what computational parameters are critical?

  • Target selection : Prioritize enzymes with known thiazoloquinazoline interactions (e.g., COX-II, kinases) .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Parameters :
  • Grid box size: 20–25 Å around the active site.
  • Force fields: AMBER or CHARMM for ligand-protein interactions.
  • Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Q. What methodologies analyze reaction mechanisms (e.g., cyclization pathways) using spectroscopic or computational tools?

  • TLC-MS monitoring : Track intermediates in real-time during reactions .
  • Isotopic labeling : ²H or ¹³C labels in reactants clarify bond-breaking/formation steps.
  • DFT studies : Calculate activation energies for proposed transition states (e.g., iodine-mediated sulfur extrusion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.